2-bromo-5-(3-bromophenyl)-1,3-oxazole
CAS No.: 1896751-58-8
Cat. No.: VC11535334
Molecular Formula: C9H5Br2NO
Molecular Weight: 303
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1896751-58-8 |
|---|---|
| Molecular Formula | C9H5Br2NO |
| Molecular Weight | 303 |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-bromo-5-(3-bromophenyl)-1,3-oxazole is C₉H₅Br₂NO, with a molecular weight of 315.96 g/mol. Its SMILES notation (C1=CC(=CC(=C1)Br)C2=CN=C(O2)Br) and InChI key (GRRQQGLNEAAMBP-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical features. The compound’s planar oxazole ring is fused to a brominated phenyl group, creating a conjugated system that influences its electronic properties and reactivity .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅Br₂NO |
| Molecular Weight | 315.96 g/mol |
| SMILES | C1=CC(=CC(=C1)Br)C2=CN=C(O2)Br |
| InChI Key | GRRQQGLNEAAMBP-UHFFFAOYSA-N |
Predicted Physicochemical Properties
Collision cross-section (CCS) values, predicted via computational methods, offer insights into the compound’s gas-phase ion mobility. These values vary depending on the adduct formed during mass spectrometric analysis, as shown in Table 2 .
Table 2: Predicted Collision Cross-Section (CCS) Values
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 301.88106 | 155.1 |
| [M+Na]⁺ | 323.86300 | 151.3 |
| [M+NH₄]⁺ | 318.90760 | 157.4 |
| [M+K]⁺ | 339.83694 | 157.9 |
| [M-H]⁻ | 299.86650 | 157.4 |
| [M+Na-2H]⁻ | 321.84845 | 157.2 |
The CCS values indicate that sodium and potassium adducts exhibit slightly lower mobility compared to protonated or deprotonated forms, likely due to differences in ion size and charge distribution .
Synthetic Considerations
While no explicit synthetic routes for 2-bromo-5-(3-bromophenyl)-1,3-oxazole are documented, analogous brominated oxazoles are typically synthesized via cyclization reactions. A plausible pathway involves:
-
Bromination: Introducing bromine at the 2-position of a preformed oxazole ring using brominating agents like N-bromosuccinimide (NBS).
-
Suzuki Coupling: Attaching the 3-bromophenyl group via palladium-catalyzed cross-coupling between a boronic acid derivative and a brominated oxazole precursor.
The lack of patent or literature data underscores the need for methodological development to optimize yield and purity .
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